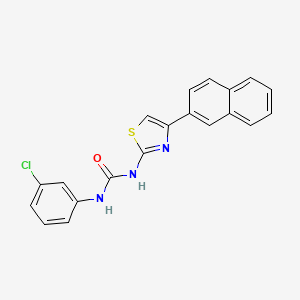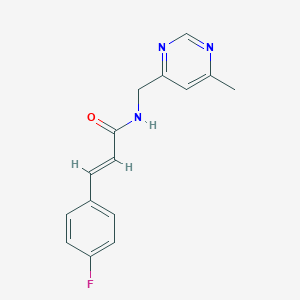
3-((3,5-Dichlorophenyl)imino)-1-methylindolin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-((3,5-Dichlorophenyl)imino)-1-methylindolin-2-one (3-DCPIM) is a heterocyclic compound that has been extensively studied for its potential applications in medicinal chemistry and in biomedical research. It is a structural analog of indole, a naturally occurring compound found in many plants and animals. 3-DCPIM has been found to possess interesting and unique biological activities such as antioxidant, anti-inflammatory, and antimicrobial properties. In addition, it has been studied for its potential use in the treatment of various diseases, including cancer, diabetes, and Alzheimer’s disease.
Applications De Recherche Scientifique
NMR Studies and Tautomerism
- NMR and Isomerism Analysis : Research by Spiessens & Anteunis (2010) focused on nuclear magnetic resonance (NMR) studies of imidines, including derivatives of 3-((3,5-Dichlorophenyl)imino)-1-methylindolin-2-one. They observed tautomerism and geometrical isomerism in these compounds, contributing to the understanding of their chemical behavior.
Reaction with Iminophosphine
- X-Ray Structure Analysis : In a study by Arsanious & Maigali (2014), the reaction of 3-Imino-1-methyl-indolin-2-one with iminophosphine was examined. X-ray analysis revealed insights into the resulting phospholane derivatives' structure.
Antiproliferative Activity
- Cancer Research : Sović et al. (2011) investigated novel derivatives of isoindoline for their antiproliferative activity. They found that certain compounds showed strong non-specific antiproliferative effects on various cell lines, contributing to cancer research. The details of this study can be found in their publication in the Journal of Molecular Structure, cited here.
Synthesis of Bisindolines
- Organic Synthesis : Kovach et al. (2014) explored the synthesis of substituted bisindolines from reactions involving derivatives of 3-((3,5-Dichlorophenyl)imino)-1-methylindolin-2-one. Their research, published in RSC Advances, provides insights into organic synthesis methodologies. The paper can be accessed here.
Isoindoline Complexes
- Inorganic Chemistry : Anderson et al. (2003) synthesized isoindoline complexes of Zn(II) and Cu(II) using derivatives of 3-((3,5-Dichlorophenyl)imino)-1-methylindolin-2-one. Their work contributed to the field of inorganic chemistry, particularly in understanding the structural aspects of these complexes. The full study is available here.
Cadmium Zwitterion Complex
- Proton Transport and Tautomerism : A study by Anderson et al. (2003) focused on a cadmium zwitterion complex involving 3-((3,5-Dichlorophenyl)imino)-1-methylindolin-2-one. They explored proton transport and tautomerism in solution. More details are available in their publication in Inorganic Chemistry, cited here.
Optoelectronic Properties and Bioactivity
- Computational Study : Ashfaq et al. (2022) conducted a computational study on the optoelectronic properties and bioactivity of imine derivatives, contributing to the understanding of these properties in relation to 3-((3,5-Dichlorophenyl)imino)-1-methylindolin-2-one. The details can be found in their ACS Omega publication, linked here.
Propriétés
IUPAC Name |
3-(3,5-dichlorophenyl)imino-1-methylindol-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N2O/c1-19-13-5-3-2-4-12(13)14(15(19)20)18-11-7-9(16)6-10(17)8-11/h2-8H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWXVLIMRXPAHNA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=NC3=CC(=CC(=C3)Cl)Cl)C1=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-amino-4-{3-[(2,4-difluorophenoxy)methyl]-4-methoxyphenyl}-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B2370193.png)


![2-[4-(3-chlorophenyl)piperazin-1-yl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2370197.png)
![2-Chloro-N-[1-(1H-1,2,4-triazol-5-yl)cyclobutyl]propanamide](/img/structure/B2370200.png)

![3-[3-(2-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(2-thienylsulfonyl)piperidine](/img/structure/B2370203.png)
![N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-1-oxo-1H-isothiochromene-3-carboxamide](/img/structure/B2370204.png)


![(E)-2-phenyl-N-[3-(1,2,4-triazol-1-yl)propyl]ethenesulfonamide](/img/structure/B2370210.png)
![methyl 3-{3-[2-(dimethylamino)-2-oxoacetyl]-1H-pyrrol-1-yl}-4-methyl-2-thiophenecarboxylate](/img/structure/B2370212.png)

![(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-2-methoxybenzamide](/img/structure/B2370214.png)